molecular formula C20H18N4 B2578972 N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine CAS No. 1203271-13-9

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine

Cat. No. B2578972
CAS RN: 1203271-13-9
M. Wt: 314.392
InChI Key: JYKXDPWFGGRZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine” is a complex organic compound that contains an indole and a pyrimidine ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a six-membered ring with two nitrogen atoms. This compound also has an amine (-NH2) and a phenyl (C6H5) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a pyrimidine ring, connected by an ethyl chain with an amine group. The phenyl group is attached to the 6-position of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

This compound has been studied for its potential anti-inflammatory and analgesic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, which play a key role in the synthesis of prostaglandins and thromboxanes involved in inflammation and pain .

Antiproliferative Effects Against Cancer Cell Lines

Compounds synthesized from this molecule have been evaluated for their in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Some derivatives have demonstrated effective activities towards these tumor cell lines, indicating potential applications in cancer therapy .

Antimycobacterial Activity

Derivatives of this compound have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium, including M. tuberculosis H37Rv and multidrug-resistant strains. This suggests potential use in treating tuberculosis and related infections .

Treatment of Rheumatoid Arthritis

The compound has been part of studies for the treatment of rheumatoid arthritis. A model mimicking this condition has been used to screen for potential treatment candidates, indicating its relevance in the search for new arthritis therapies .

Neuromodulatory Properties

The structure of this compound is related to tryptamine, which is involved in the regulation and modulation of multiple processes within the central nervous system. This relationship suggests potential applications in treating disorders related to cognition, memory, temperature regulation, and behavior .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore its potential applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-2-6-15(7-3-1)19-12-20(24-14-23-19)21-11-10-16-13-22-18-9-5-4-8-17(16)18/h1-9,12-14,22H,10-11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKXDPWFGGRZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine

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